molecular formula C17H30O4 B14449297 8-Methylhexadec-8-enedioic acid CAS No. 78787-21-0

8-Methylhexadec-8-enedioic acid

Cat. No.: B14449297
CAS No.: 78787-21-0
M. Wt: 298.4 g/mol
InChI Key: GVBULULMCIVBSE-UHFFFAOYSA-N
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Description

8-Methylhexadec-8-enedioic acid is a dicarboxylic acid with a unique structure characterized by a methyl group and a double bond within a 16-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylhexadec-8-enedioic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a long-chain alkene or alkyne, which undergoes a series of reactions to introduce the carboxylic acid groups.

    Hydrolysis: The intermediate products are then hydrolyzed under acidic or basic conditions to yield the final dicarboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Purification: The final product is purified using techniques such as crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 8-Methylhexadec-8-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form shorter-chain dicarboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3), or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium (Pd) or nickel (Ni).

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.

Major Products:

    Oxidation Products: Shorter-chain dicarboxylic acids.

    Reduction Products: Saturated dicarboxylic acids.

    Substitution Products: Esters, amides, and other functional derivatives.

Scientific Research Applications

8-Methylhexadec-8-enedioic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of biodegradable polymers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 8-Methylhexadec-8-enedioic acid involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in fatty acid metabolism.

    Signal Transduction: It can modulate signaling pathways related to inflammation and cell proliferation.

    Membrane Interaction: The compound may integrate into cell membranes, affecting their fluidity and function.

Comparison with Similar Compounds

    Hexadec-8-enedioic acid: Similar structure but lacks the methyl group.

    Adipic acid: A shorter-chain dicarboxylic acid with industrial significance.

    Sebacic acid: Another dicarboxylic acid with a longer chain and different applications.

Uniqueness: 8-Methylhexadec-8-enedioic acid is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

CAS No.

78787-21-0

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

8-methylhexadec-8-enedioic acid

InChI

InChI=1S/C17H30O4/c1-15(12-8-5-6-10-14-17(20)21)11-7-3-2-4-9-13-16(18)19/h11H,2-10,12-14H2,1H3,(H,18,19)(H,20,21)

InChI Key

GVBULULMCIVBSE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCCCC(=O)O)CCCCCCC(=O)O

Origin of Product

United States

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